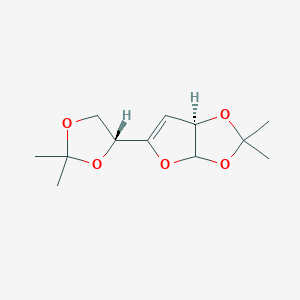
7-chloro-5-fluoro-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
7-Chloro-5-fluoro-1H-indole-2-carboxylic acid is an indolyl carboxylic acid . It is an antagonist of the glycine site within the NMDA (N -methyl-D-aspartate) receptor complex .
Synthesis Analysis
The synthesis of indole derivatives, including 7-chloro-5-fluoro-1H-indole-2-carboxylic acid, has been a subject of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs, and they play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention .Molecular Structure Analysis
The molecular weight of 7-chloro-5-fluoro-1H-indole-2-carboxylic acid is 213.6 . The IUPAC name is 5-chloro-7-fluoro-1H-indole-2-carboxylic acid . The InChI code is 1S/C9H5ClFNO2/c10-5-1-4-2-7 (9 (13)14)12-8 (4)6 (11)3-5/h1-3,12H, (H,13,14) .Chemical Reactions Analysis
Indole derivatives, including 7-chloro-5-fluoro-1H-indole-2-carboxylic acid, are used in various chemical reactions . For instance, 5-Chloroindole-2-carboxylic Acid is used in the synthesis of 4- (3-aminomethylphenyl)piperidine-1-carboxamides as potent, selective, and orally bioavailable inhibitors of βII tryptase .Physical And Chemical Properties Analysis
7-Chloro-5-fluoro-1H-indole-2-carboxylic acid is a solid at room temperature . The compound should be stored at room temperature .Applications De Recherche Scientifique
Antimicrobial Agents
Indole derivatives have been synthesized and evaluated for their antimicrobial potential against various pathogens. Compounds with indole structures have shown good antimicrobial activity, suggesting that “7-chloro-5-fluoro-1H-indole-2-carboxylic acid” could potentially be used in the development of new antimicrobial agents .
Anti-tubercular Activity
Indole derivatives have also been investigated for their anti-tubercular activity against Mycobacterium tuberculosis. The structural features of indoles contribute to their effectiveness in combating bacterial infections, which could make “7-chloro-5-fluoro-1H-indole-2-carboxylic acid” a candidate for anti-tubercular drug development .
Antiviral Agents
Studies have reported the synthesis of indole derivatives and their investigation for antiviral activity against a broad range of RNA and DNA viruses. This suggests that “7-chloro-5-fluoro-1H-indole-2-carboxylic acid” might also serve as a base compound for creating antiviral drugs .
Anti-HIV Agents
Indolyl and oxochromenyl xanthenone derivatives have been synthesized and subjected to molecular docking studies as potential anti-HIV agents. The indole core is significant in the design of drugs targeting HIV, indicating possible applications for “7-chloro-5-fluoro-1H-indole-2-carboxylic acid” in this field .
Anticancer Immunomodulators
Indoles have been used as reactants for the preparation of tryptophan dioxygenase inhibitors, which are considered potential anticancer immunomodulators. The unique structure of indoles makes them suitable for designing compounds that can modulate the immune system to fight cancer .
Antitumor Agents
The biological activity of indoles extends to the development of antitumor agents. Their ability to interfere with tumor growth and proliferation makes them valuable in cancer research, and “7-chloro-5-fluoro-1H-indole-2-carboxylic acid” could be explored for similar applications .
Safety and Hazards
Orientations Futures
The future directions of research on 7-chloro-5-fluoro-1H-indole-2-carboxylic acid and other indole derivatives are likely to focus on their synthesis and potential applications in medicine . Given their significant role in cell biology and their potential as biologically active compounds, further investigation into novel methods of synthesis and their biological properties is expected .
Mécanisme D'action
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors , playing a significant role in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that contribute to their biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, influencing a wide range of pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propriétés
IUPAC Name |
7-chloro-5-fluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2/c10-6-3-5(11)1-4-2-7(9(13)14)12-8(4)6/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVKLDOSNVTXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-5-fluoro-1H-indole-2-carboxylic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

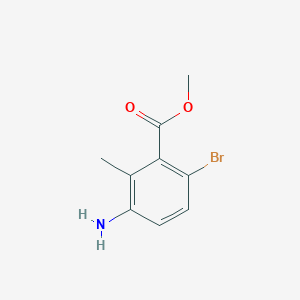
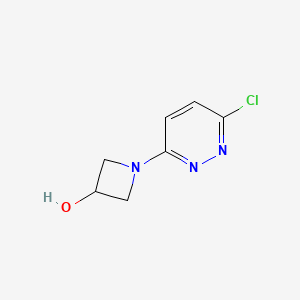
![methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1428671.png)

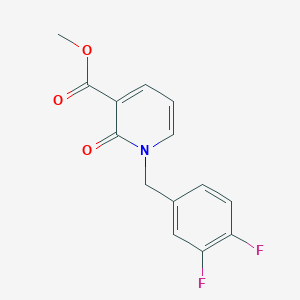

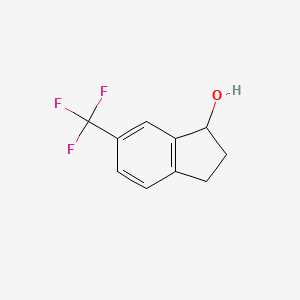

![5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B1428681.png)

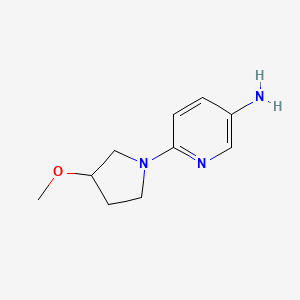

![N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide](/img/structure/B1428686.png)
